molecular formula C17H14ClN3O2 B11976779 2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(3-methylphenyl)acetamide

2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(3-methylphenyl)acetamide

Cat. No.: B11976779
M. Wt: 327.8 g/mol
InChI Key: DOTGVMLRGVTVPN-UHFFFAOYSA-N
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Description

2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(3-methylphenyl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.

    Acetamide Formation: The final step involves the acylation of the quinazolinone core with 3-methylphenylacetic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the 6-position.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound for drug discovery.

    Medicine: Quinazolinone derivatives are often investigated for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. While the exact targets may vary, quinazolinone derivatives often interact with enzymes, receptors, or DNA, leading to modulation of biological processes. For example, they may inhibit kinases involved in cell signaling or bind to DNA to interfere with replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Oxo-3(4H)-quinazolinyl)-N-phenylacetamide: Lacks the chlorine atom at the 6-position.

    2-(6-Bromo-4-oxo-3(4H)-quinazolinyl)-N-(3-methylphenyl)acetamide: Contains a bromine atom instead of chlorine.

    2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide: Lacks the methyl group on the phenyl ring.

Uniqueness

The presence of the chlorine atom at the 6-position and the methyl group on the phenyl ring distinguishes 2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(3-methylphenyl)acetamide from other similar compounds

Properties

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

2-(6-chloro-4-oxoquinazolin-3-yl)-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C17H14ClN3O2/c1-11-3-2-4-13(7-11)20-16(22)9-21-10-19-15-6-5-12(18)8-14(15)17(21)23/h2-8,10H,9H2,1H3,(H,20,22)

InChI Key

DOTGVMLRGVTVPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

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